molecular formula C14H12O3 B4927433 8-(2-oxopropyl)-1-naphthoic acid

8-(2-oxopropyl)-1-naphthoic acid

Cat. No. B4927433
M. Wt: 228.24 g/mol
InChI Key: KPBRMGJARNBZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-oxopropyl)-1-naphthoic acid, also known as OPNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPNA is a derivative of 1-naphthoic acid and has a unique structure that makes it an ideal candidate for studying biological processes.

Mechanism of Action

8-(2-oxopropyl)-1-naphthoic acid exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. The mechanism of action of 8-(2-oxopropyl)-1-naphthoic acid is similar to that of other enzyme inhibitors, such as acetylcholinesterase inhibitors.
Biochemical and Physiological Effects:
8-(2-oxopropyl)-1-naphthoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant activities. It has also been found to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

8-(2-oxopropyl)-1-naphthoic acid has several advantages for use in lab experiments, including its potent inhibitory activity against enzymes and its unique structure, which makes it an ideal candidate for studying biological processes. However, 8-(2-oxopropyl)-1-naphthoic acid also has some limitations, including its relatively complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for research on 8-(2-oxopropyl)-1-naphthoic acid, including its potential applications in drug discovery, its mechanism of action on different enzymes, and its potential use as a therapeutic agent for various diseases. Further research is also needed to determine the optimal dosage and administration of 8-(2-oxopropyl)-1-naphthoic acid for maximum efficacy while minimizing potential side effects.
In conclusion, 8-(2-oxopropyl)-1-naphthoic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against enzymes, unique structure, and biochemical and physiological effects make it an ideal candidate for studying biological processes and developing new therapeutic agents. Further research is needed to fully understand the potential of 8-(2-oxopropyl)-1-naphthoic acid and its limitations.

Synthesis Methods

8-(2-oxopropyl)-1-naphthoic acid can be synthesized through a multi-step process starting from 1-naphthoic acid. The first step involves the conversion of 1-naphthoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-oxopropanoic acid to form 8-(2-oxopropyl)-1-naphthoic acid.

Scientific Research Applications

8-(2-oxopropyl)-1-naphthoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

properties

IUPAC Name

8-(2-oxopropyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9(15)8-11-6-2-4-10-5-3-7-12(13(10)11)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBRMGJARNBZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Oxopropyl)naphthalene-1-carboxylic acid

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